molecular formula C14H10BrN3O2S2 B2964088 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 392302-72-6

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2964088
CAS No.: 392302-72-6
M. Wt: 396.28
InChI Key: GLTOQJPCYJWKIL-UHFFFAOYSA-N
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Description

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic compound based on the 1,3,4-thiadiazole scaffold, a heterocyclic core of significant interest in medicinal and agricultural chemistry. This specific molecule incorporates a furan-2-carboxamide group and a 4-bromobenzylthio side chain, structural features commonly associated with diverse biological activities. Compounds featuring the 1,3,4-thiadiazole nucleus are extensively researched due to their broad spectrum of pharmacological properties. While the specific bioactivity profile of this compound requires further investigation, analogous structures have demonstrated notable potential as antimicrobial agents , anticancer agents , and anti-inflammatory agents . The presence of the 1,3,4-thiadiazole ring, known for its electron-deficient nature and ability to engage in various non-covalent interactions with biological targets, makes this compound a valuable intermediate or candidate for hit-to-lead optimization campaigns . Researchers can utilize this chemical to explore its mechanisms of action, particularly in areas such as enzyme inhibition or cell proliferation studies. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2S2/c15-10-5-3-9(4-6-10)8-21-14-18-17-13(22-14)16-12(19)11-2-1-7-20-11/h1-7H,8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTOQJPCYJWKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14BrN3OS2. The structure consists of a thiadiazole ring , a bromobenzyl group , and a furan carboxamide moiety , which contribute to its unique chemical properties and biological activities.

Structural Feature Description
Thiadiazole RingContains nitrogen and sulfur atoms, contributing to reactivity
Bromobenzyl GroupEnhances lipophilicity and cellular penetration
Furan Carboxamide MoietyImparts additional biological activity

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that this compound exhibits activity against various bacterial strains. The mechanism is thought to involve the inhibition of bacterial enzymes or interference with cellular processes.

Anti-inflammatory Activity

Research has shown that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound exhibited an IC50 value indicating effective cytotoxicity.
  • A549 (lung cancer) : Similar promising results were observed.

The compound's mechanism may involve inducing apoptosis or cell cycle arrest in cancer cells.

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their anticancer activities against MCF-7 and A549 cell lines. The most active compounds showed IC50 values significantly lower than standard chemotherapeutics like cisplatin .
  • Antimicrobial Screening : Another research effort focused on the antimicrobial activity of related thiadiazole compounds against gram-positive and gram-negative bacteria, demonstrating broad-spectrum efficacy .
  • Mechanistic Studies : Molecular docking studies have elucidated potential binding interactions between these compounds and specific biological targets, enhancing understanding of their mechanisms of action .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected 1,3,4-Thiadiazole Derivatives
Compound ID Substituent at Position 5 Substituent at Position 2 Yield (%) Melting Point (°C)
Target 4-Bromobenzylthio Furan-2-carboxamide N/A* N/A*
5e (Ev1) 4-Chlorobenzylthio 2-(5-Isopropyl-2-methylphenoxy)acetamide 74 132–134
5j (Ev1) 4-Chlorobenzylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide 82 138–140
83c (Ev2) 4-Nitrophenyl Furan-2-carboxamide N/A N/A
7a–7l (Ev4) Piperidin-1-yl ethylthio Benzamide derivatives 68–88 133–170

Key Observations:

  • Halogen Effects : The 4-bromobenzylthio group in the target compound differs from the 4-chlorobenzylthio group in 5e and 5j (Ev1). Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance membrane permeability and alter receptor binding .
  • Carboxamide vs. Phenoxyacetamide: The furan-2-carboxamide group in the target compound contrasts with phenoxyacetamide moieties in 5e and 5j.
Table 2: Bioactivity of Selected Analogs
Compound ID Biological Activity Key Findings Reference
83c (Ev2) Anti-mycobacterial MIC = 9.87 μM (MDR-TB strain)
5j (Ev1) N/A* Structural analog with chloro-substituent
Toolabi et al. (Ev3) Anticonvulsant ED50 = 0.65–2.72 μmol/kg (MES test)

Key Observations:

  • Antimicrobial Potential: Compound 83c (Ev2), a furan-2-carboxamide derivative with a 4-nitrophenyl group, showed potent anti-MDR-TB activity (MIC = 9.87 μM). The target compound’s 4-bromobenzylthio group may exhibit similar or enhanced activity due to bromine’s stronger hydrophobic interactions .
  • Anticonvulsant Activity : Analogs with halogenated benzylthio groups (e.g., 2,4-dichlorobenzyl in Ev3) demonstrated low ED50 values in seizure models. The target compound’s 4-bromo substitution may confer comparable efficacy .

Electronic and Steric Effects

  • Thiadiazole Core : The electron-withdrawing thiadiazole ring enhances stability and facilitates hydrogen bonding. Derivatives with sulfur-containing substituents (e.g., benzylthio in Ev1, Ev3) show improved bioavailability compared to alkylthio analogs .
  • Substituent Flexibility : Piperidin-1-yl ethylthio derivatives (Ev4) highlight the role of nitrogen-containing groups in acetylcholinesterase inhibition, suggesting that the target compound’s furan carboxamide could be optimized for enzyme targeting .

Q & A

Q. Advanced Research Focus

  • Cell Lines : Test against MCF-7 (breast) and A549 (lung) cancer cells using MTT assays. Include non-cancerous NIH3T3 fibroblasts for selectivity .
  • Dosage : IC₅₀ values for related 1,3,4-thiadiazoles range from 0.034–0.084 mmol/L, outperforming cisplatin (IC₅₀ ~0.1–0.2 mmol/L) in A549 cells .
  • Mechanistic Insights :
    • Apoptosis induction via caspase-3/7 activation.
    • Cell cycle arrest at G2/M phase (flow cytometry) .
      Contradictions : Some analogs show variable potency depending on substituents (e.g., 4-bromo vs. 4-chloro benzyl groups alter logP and membrane permeability) .

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Q. Advanced Research Focus

  • Thiadiazole Core : The sulfur atom enhances electron-withdrawing effects, critical for DNA intercalation or kinase inhibition .
  • Substituent Effects :
    • 4-Bromobenzyl : Improves lipophilicity (logP ~3.2) and VEGFR-2 binding affinity (ΔG = −9.8 kcal/mol in docking) .
    • Furan Carboxamide : Hydrogen-bond acceptor sites (C=O, O-heterocycle) enhance interactions with kinase ATP pockets .
  • Synthetic Modifications :
    • Replace furan with thiophene: Reduces IC₅₀ by 40% in MCF-7 cells .
    • Introduce polar groups (e.g., –OH, –NH₂): Improves solubility but may lower BBB penetration .

What computational strategies predict its pharmacokinetic properties and target binding?

Q. Advanced Research Focus

  • Molecular Docking (AutoDock Vina) :
    • Dock into VEGFR-2 (PDB: 4ASD) to assess binding modes. The furan carbonyl forms hydrogen bonds with Glu885 and Cys919 .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., bromo → chloro reduces binding by ~1.2 kcal/mol) .
  • ADMET Prediction (SwissADME) :
    • BBB permeability: Moderate (logBB ~0.3).
    • CYP3A4 inhibition risk: High (structural alerts for azoles) .

How should researchers address discrepancies in biological activity data across studies?

Q. Methodological Guidance

  • Variable IC₅₀ Values : May arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines .
  • Contradictory SAR Trends :
    • Example : A 4-fluorobenzyl analog shows higher potency in one study but lower in another. Likely due to divergent cell line genetic backgrounds (e.g., EGFR mutation status) .
  • Validation : Replicate key findings in ≥3 independent experiments and cross-validate with orthogonal assays (e.g., Western blot for apoptosis markers) .

What crystallization techniques yield high-quality crystals for X-ray diffraction studies?

Q. Advanced Research Focus

  • Solvent Systems : Use slow evaporation from DMSO/water (2:1) or ethanol/chloroform mixtures.
  • Crystal Packing : The thiadiazole and furan rings form π-π stacking interactions, stabilized by Br···S halogen bonds (distance ~3.4 Å) .
  • Data Collection : SHELXL refinement (R-factor <0.05) confirms absolute configuration and torsional angles .

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